Carbamic acid, 2-quinolinyl-, ethyl ester
Description
Carbamic acid, 2-quinolinyl-, ethyl ester (CAS 606-36-0) is an organic compound characterized by a quinoline moiety substituted at the 2-position with a carbamic acid ethyl ester group. Quinoline derivatives are known for their diverse pharmacological and chemical applications, ranging from antimicrobial agents to enzyme inhibitors. The ethyl ester group in this compound may influence its stability, bioavailability, and metabolic pathways compared to other carbamate derivatives.
Properties
CAS No. |
23862-56-8 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl N-quinolin-2-ylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)14-11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3,(H,13,14,15) |
InChI Key |
YOKSDRRXVHJTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl quinolin-2-ylcarbamate can be achieved through several methods. One notable method involves the catalyst-free synthesis from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of N-quinolin-2-yl substituted carbamates with good-to-high yields (48–94%). The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient .
Chemical Reactions Analysis
Ethyl quinolin-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Ambient catalyst-free oxidation reactions using water radical cations have been explored for aromatic amines.
Reduction: Reduction reactions often involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents employed. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Ethyl quinolin-2-ylcarbamate has a wide range of scientific research applications. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and antiviral activities . The compound’s ability to inhibit DNA synthesis and promote cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a valuable candidate for developing new antibiotics .
In synthetic organic chemistry, ethyl quinolin-2-ylcarbamate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of ethyl quinolin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . By stabilizing the enzyme-DNA complex and causing DNA cleavage, these compounds effectively kill bacterial cells. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between carbamic acid, 2-quinolinyl-, ethyl ester, and related carbamate derivatives:
Key Research Findings:
Ester Group Influence: Ethyl esters (e.g., this compound) generally exhibit weaker AChE inhibition compared to dimethylcarbamic esters, as seen in physostigmine analogues . However, the quinoline moiety may compensate by enabling metal chelation or aromatic interactions with enzyme active sites . Ethyl carbamates like urethane (carbamic acid, ethyl ester) are uniquely carcinogenic due to metabolic activation pathways, forming reactive epoxides . This raises concerns for compounds with similar ester groups.
Tert-butyl esters (e.g., in tetrahydroquinoline derivatives) improve steric protection, reducing hydrolysis rates compared to ethyl esters .
Environmental and Metabolic Fate: Ethyl esters in toluene dicarbamates are efficiently degraded by soil fungi to aromatic amines, suggesting that similar compounds may undergo biodegradation . However, carcinogenic risks associated with ethyl carbamates complicate their safety profiles .
Biological Activity
Carbamic acid, 2-quinolinyl-, ethyl ester (also known as ethyl quinolin-2-ylcarbamate) is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a CAS number of 52046-24-9. Its structure allows for significant interactions with biological targets, contributing to its therapeutic potential.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Quinoline derivatives, including this compound, exhibit strong antimicrobial properties against various bacterial strains. Studies have shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
2. Antimalarial Properties
- The compound has demonstrated potential antimalarial effects, which are particularly significant given the global burden of malaria. Its mechanism involves interference with the parasite's metabolic pathways.
3. Anticancer Activity
- Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.
4. Acetylcholinesterase Inhibition
- The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE enhances cholinergic transmission and has therapeutic implications for memory-related disorders .
The biological efficacy of this compound can be attributed to its ability to interact with specific enzymes and molecular targets:
- DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication and transcription. Inhibition of these targets can lead to bacterial cell death, highlighting the compound's potential as an antibacterial agent.
- Acetylcholinesterase : The compound's role as an AChE inhibitor suggests it may help mitigate symptoms associated with cognitive decline in neurodegenerative diseases .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H12N2O2 | Broad antimicrobial and anticancer activities |
| N-pyridin-2-yl carbamates | C11H12N2O2 | Exhibits different biological activities; less studied |
| N-isoquinolin-1-yl carbamates | C12H10N2O3 | Similar structure but different reactivity patterns |
| Perhydroquinoline compounds | C9H11N | Saturated derivative with distinct properties |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential application in treating infections caused by these pathogens.
- Neuroprotective Effects : In vitro experiments showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in neuroprotection .
- Anticancer Activity : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
